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Compound of Interest

Ethyl 3-hydroxyisoxazole-5-
Compound Name:
carboxylate

Cat. No.: B079968

Disclaimer: Comprehensive, experimentally verified spectroscopic data (NMR, IR, MS) for
Ethyl 3-hydroxyisoxazole-5-carboxylate is not readily available in the public domain through
standard chemical databases and literature searches. The following guide presents the detailed
spectroscopic data for the closely related and well-documented analog, Methyl 3-
hydroxyisoxazole-5-carboxylate. This information is provided to serve as a valuable
reference for researchers, scientists, and drug development professionals working with similar
molecular scaffolds. The experimental protocols described are general methods applicable to
the synthesis and characterization of this class of compounds.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that are integral to
numerous biologically active molecules and natural products. Their versatile chemical nature
makes them valuable building blocks in medicinal chemistry and drug discovery. This technical
guide provides a summary of the spectroscopic data for Methyl 3-hydroxyisoxazole-5-
carboxylate and outlines a general experimental workflow for the synthesis and
characterization of such compounds.

Spectroscopic Data of Methyl 3-hydroxyisoxazole-5-
carboxylate
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The following tables summarize the key spectroscopic data for Methyl 3-hydroxyisoxazole-5-

carboxylate.

Table 1: NMR Spectroscopic Data for Methyl 3-
hydroxyisoxazole-5-carboxylate

Nucleus Solvent Che.:mical Shit Multiplicity Assignment
(6) in ppm

1IH NMR 3.92 S -OCHs

4.05 s -OCHs

4.15 brs -NH:2

B3C NMR CDCIs 51.9 -OCHs

57.5 -OCHs

125.6 Isoxazole C4

138.4 Isoxazole C5

159.1 Isoxazole C3

164.5 C=0

Note: The provided *H NMR data appears to be for a derivative, Methyl 4-amino-3-

methoxyisoxazole-5-carboxylate, as indicated by the presence of an amino group signal.

Specific tH NMR data for the parent Methyl 3-hydroxyisoxazole-5-carboxylate was not

available.

Table 2: Infrared (IR) Spectroscopic Data for Methyl 3-
hydroxyisoxazole-5-carboxylate
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Technique Wavenumber (cm~1)  Intensity Assignment
KBr Pellet 3150 - N-H Stretch
3062 - C-H Aromatic Stretch

C=N Stretch (impurity

2203 or derivative)

1673 - C=0 Stretch (Ester)
1474 - C=C Aromatic Stretch
1376 - C-H Bend

1259 - C-O Stretch

769, 695 - Aromatic C-H Bending

Note: The IR data presented is from a study on a related isoxazole derivative and may not
perfectly correspond to Methyl 3-hydroxyisoxazole-5-carboxylate. The presence of a nitrile
peak suggests the data may be from a synthetic precursor or a different derivative.

Table 3: Mass Spectrometry (MS) Data for Methyl 3-

I -5- late
Technique m/z Assignment
[M+Na]* (for Methyl 4-amino-
ESI* 195.0373 3-methoxyisoxazole-5-

carboxylate)

Note: The available mass spectrometry data is for a derivative. The expected [M+H]* for Ethyl
3-hydroxyisoxazole-5-carboxylate would be approximately 158.04 g/mol .

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic
characterization of 3-hydroxyisoxazole-5-carboxylate esters. These are based on established

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b079968?utm_src=pdf-body
https://www.benchchem.com/product/b079968?utm_src=pdf-body
https://www.benchchem.com/product/b079968?utm_src=pdf-body
https://www.benchchem.com/product/b079968?utm_src=pdf-body
https://www.benchchem.com/product/b079968?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

methods for similar compounds and should be adapted and optimized for specific substrates

and scales.

General Synthesis of 3-Hydroxyisoxazole-5-carboxylate
Esters

A common route to this class of compounds involves the cycloaddition reaction between a [3-

ketoester and hydroxylamine.

Materials:

Appropriate (-ketoester (e.g., diethyl 1,3-acetonedicarboxylate)

Hydroxylamine hydrochloride (NH20H-HCI)

Base (e.g., sodium acetate, sodium hydroxide)

Solvent (e.g., ethanol, water)

Ethyl acetate

Brine solution

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Dissolve the [3-ketoester in a suitable solvent such as ethanol.

In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine
hydrochloride with an equivalent amount of base (e.g., sodium acetate in water or sodium
ethoxide in ethanol).

Add the hydroxylamine solution to the B-ketoester solution dropwise at room temperature or
with cooling, depending on the reactivity.

Stir the reaction mixture at room temperature or with gentle heating for a specified time
(typically several hours to overnight), monitoring the reaction progress by thin-layer
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chromatography (TLC).

o Upon completion, neutralize the reaction mixture if necessary and remove the solvent under
reduced pressure.

 Partition the residue between ethyl acetate and water.

e Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and
filter.

» Concentrate the filtrate under reduced pressure to obtain the crude product.

o Purify the crude product by recrystallization from a suitable solvent or by column
chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e 1H and 3C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
o Samples are dissolved in a deuterated solvent (e.g., CDCls, DMSO-ds).

o Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard.

Infrared (IR) Spectroscopy:

IR spectra are recorded on an FT-IR spectrometer.

Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance
(ATR) accessory.

Liquid samples can be analyzed as thin films between salt plates.

Characteristic absorption bands are reported in wavenumbers (cm™1).

Mass Spectrometry (MS):
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o Mass spectra are obtained using techniques such as Electrospray lonization (ESI) or Gas
Chromatography-Mass Spectrometry (GC-MS).

e High-resolution mass spectrometry (HRMS) is used to determine the exact mass and
elemental composition.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a
target organic molecule like Ethyl 3-hydroxyisoxazole-5-carboxylate.

Caption: General workflow for the synthesis and characterization of an organic compound.

This guide provides a foundational understanding of the spectroscopic characteristics and
synthetic approaches for 3-hydroxyisoxazole-5-carboxylate esters. Researchers are
encouraged to consult primary literature for specific applications and detailed experimental
conditions.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-
Hydroxyisoxazole-5-Carboxylate Esters: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b079968#spectroscopic-data-nmr-
ir-ms-of-ethyl-3-hydroxyisoxazole-5-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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